3,4-Dimethoxy-4'-iodobenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 3,4-Dimethoxy-4'-iodobenzophenone often involves palladium-catalyzed reactions. For instance, a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was achieved through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, utilizing PdI2 and KI in DMA under specific conditions (Gabriele et al., 2006). Such methods could potentially be adapted for the synthesis of 3,4-Dimethoxy-4'-iodobenzophenone by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Dimethoxy-4'-iodobenzophenone has been elucidated using X-ray diffraction and other spectroscopic techniques. For example, the crystal structure of 3,4-dimethoxybenzoic acid was determined, revealing details about its hydrogen bonding and crystal packing (Pinkus et al., 2002). Such analyses are crucial for understanding the reactivity and interaction potential of 3,4-Dimethoxy-4'-iodobenzophenone.
Chemical Reactions and Properties
The chemical reactivity of 3,4-Dimethoxy-4'-iodobenzophenone can be inferred from studies on similar compounds. For instance, Pd-catalyzed reactions involving ortho-substituted iodoarenes have been shown to allow for efficient methylation, indicating a pathway for modifying the structure of 3,4-Dimethoxy-4'-iodobenzophenone for specific applications (Wu et al., 2021).
Physical Properties Analysis
Physical properties, including melting points, boiling points, and solubility, are essential for practical applications of 3,4-Dimethoxy-4'-iodobenzophenone. Studies on dimethoxybenzenes and methoxyphenols provide insights into how substituents and molecular structure influence these properties. Thermochemical analyses reveal relationships between structure and properties such as vapor pressure and sublimation enthalpies (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 3,4-Dimethoxy-4'-iodobenzophenone, including reactivity with nucleophiles and electrophiles, stability, and potential for further functionalization, can be deduced from research on similar compounds. For example, the Suzuki cross-coupling reaction of sterically hindered aryl boronates with iodoarenes offers a method for creating biaryl structures, potentially applicable to modifying 3,4-Dimethoxy-4'-iodobenzophenone (Chaumeil et al., 2000).
Scientific Research Applications
Analytical Chemistry Applications
High Performance Liquid Chromatography (HPLC) techniques have been developed for the analysis of structurally related compounds, demonstrating the importance of such compounds in analytical chemistry for quantitative and qualitative assessments. For example, HPLC methods have been established for the analysis of 3,4-Dimethoxy-4'-chloro-dibenzophenone, showing high precision and recovery rates, suggesting similar analytical applications for 3,4-Dimethoxy-4'-iodobenzophenone in ensuring purity and concentration in formulations (Li Hong-jin, 2007).
Material Science and Photophysics
Research into the synthesis and optical properties of metal complexes derived from related benzaldehyde compounds highlights the potential for 3,4-Dimethoxy-4'-iodobenzophenone in the development of new materials with specific optical characteristics. These studies indicate that compounds with similar structures can be used to synthesize materials with tailored optical absorption properties, which may have applications in photovoltaics, sensors, and optoelectronics (Athraa H. Mekkey et al., 2020).
Organic Synthesis
The compound has potential applications in the synthesis of complex organic molecules. For instance, related compounds have been used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Techniques such as the McMurry coupling have been employed to create novel compounds, suggesting that 3,4-Dimethoxy-4'-iodobenzophenone could serve as a versatile intermediate or reagent in organic synthesis, enabling the construction of complex molecular architectures (A. Schultz et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYVYWFVQPDCMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364133 |
Source
|
Record name | 3,4-DIMETHOXY-4'-IODOBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-4'-iodobenzophenone | |
CAS RN |
116413-00-4 |
Source
|
Record name | 3,4-DIMETHOXY-4'-IODOBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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